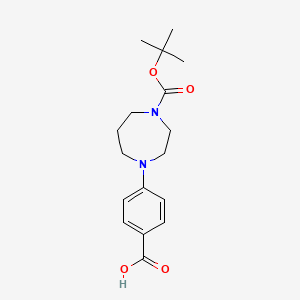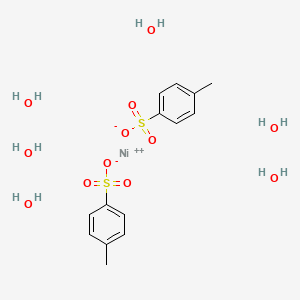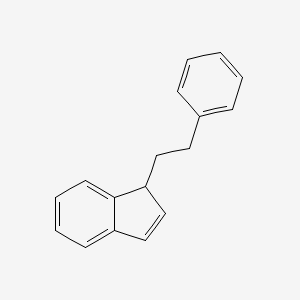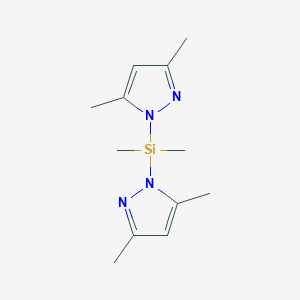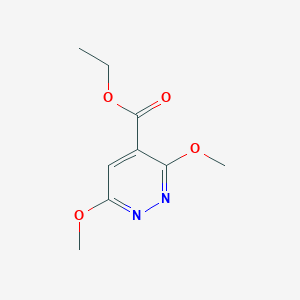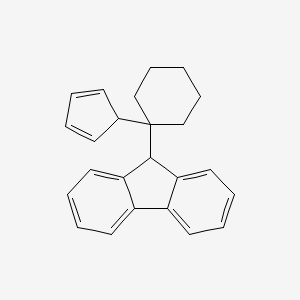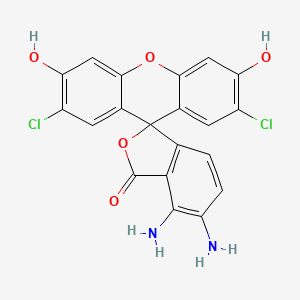
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, also known as F9BIDS, is an organosilicon compound that has been used in a variety of scientific research applications. F9BIDS has been found to be useful in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for '(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane' involves the reaction of fluorene and 3-benzylindene with dimethylchlorosilane in the presence of a catalyst.
Starting Materials
Fluorene, 3-benzylindene, Dimethylchlorosilane, Catalyst
Reaction
Step 1: Dissolve fluorene and 3-benzylindene in a solvent such as toluene or chloroform., Step 2: Add dimethylchlorosilane to the reaction mixture., Step 3: Add a catalyst such as triethylamine or pyridine to the reaction mixture., Step 4: Heat the reaction mixture under reflux for several hours., Step 5: Cool the reaction mixture and filter off any solid precipitate., Step 6: Purify the product by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the study of biochemical and physiological processes, and as a reagent in the synthesis of organosilicon compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been used in the study of biological systems, such as the study of enzymes, proteins, and DNA.
Mecanismo De Acción
The mechanism of action of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is not fully understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane acts as a Lewis acid, which can facilitate the formation of covalent bonds between atoms in the presence of a suitable solvent. This can result in the formation of new compounds and the alteration of existing compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane are not well understood. However, it is believed that (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane can interact with biological molecules, such as enzymes, proteins, and DNA, which can result in changes in the structure and/or function of these molecules. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has been found to be a potent inhibitor of certain enzymes, which can result in changes in biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for the synthesis of various organic compounds. In addition, (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is stable in a variety of solvents, and can be stored for long periods of time without degradation. The main limitation of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is that it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for research on (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new organic compounds. In addition, further research could be conducted to determine the optimal conditions for the synthesis of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane, and to develop new methods for its use in laboratory experiments. Finally, further research could be conducted to explore the potential applications of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane in the study of biological systems, such as enzymes, proteins, and DNA.
Propiedades
IUPAC Name |
(3-benzyl-1H-inden-1-yl)-(9H-fluoren-9-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Si/c1-32(2,31-28-18-10-7-15-25(28)26-16-8-11-19-29(26)31)30-21-23(20-22-12-4-3-5-13-22)24-14-6-9-17-27(24)30/h3-19,21,30-31H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJFTQGQGWEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

